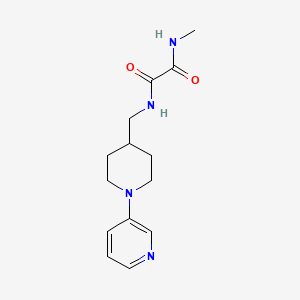

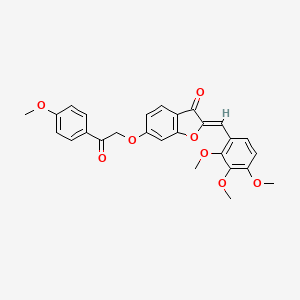

2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives are known for their wide range of biological activities, including antibacterial and antihypertensive properties. The specific structure of this compound suggests it may have similar activities due to the presence of the thiazole and piperidine rings, which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid with various reagents to form the bicyclic quinazolinone core. In the case of the compound , the synthesis likely involves a multi-step reaction sequence starting with a quinazolinone precursor, followed by the introduction of the thiazole and piperidine moieties. For example, similar compounds have been synthesized by reacting quinazolinone intermediates with aryl isothiocyanates and amines . The synthesis of related piperidine derivatives with a quinazoline ring system has been reported, which could provide insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques allow for the determination of the functional groups present and the overall molecular architecture. For instance, the IR spectrum can reveal the presence of carbonyl groups, while NMR can provide detailed information about the hydrogen and carbon framework of the molecule . The molecular structure is crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions, depending on the substituents attached to the core structure. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups. For example, the presence of an aryl group can affect the reactivity of the acetamidine moiety in unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines . The thiazole and piperidine rings in the compound of interest may also influence its reactivity, potentially allowing for further chemical modifications or interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are important for their practical application as pharmaceutical agents. These properties can be predicted based on the molecular structure and have been studied using computational methods such as density functional theory (DFT) . Additionally, the antibacterial activity of related compounds suggests that the compound may also possess similar properties, which could be confirmed through in vitro testing against various microorganisms .

Applications De Recherche Scientifique

Anticancer Activity

A series of derivatives were synthesized and evaluated for anticancer activity, demonstrating significant efficacy. Notably, compounds with modifications on the quinazolinone and thiazole portions have shown higher cytotoxic activity against certain cancer cell lines compared to standard drugs. For instance, novel derivatives bearing thiazoles were synthesized, exhibiting antiproliferative activity through VEGFR-2-TK inhibition, with some compounds showing higher cytotoxic activity than staurosporine against the breast cancer T-47D cell line. The VEGFR-2 inhibitory activity was comparable to sorafenib for certain derivatives, indicating potential as antiproliferative agents (Hassan et al., 2021).

Antimicrobial and Anticancer Potentials

Another study synthesized derivatives and evaluated them for in vitro antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity comparable to standard drugs and good anticancer activity, although lower than standard drugs. Molecular docking studies indicated potential as leads for anticancer drug design (Mehta et al., 2019).

Antihypertensive Agents

Derivatives with a quinazoline ring system were prepared and tested for antihypertensive activity, showing strong hypotension in the spontaneously hypertensive rat model. This indicates potential for development as antihypertensive agents (Takai et al., 1986).

Antibacterial Activity

Compounds combining pyridinyl, quinazolinyl, azetidinonyl, and thiazolidinonyl triazoles were prepared and demonstrated antibacterial activity against various strains, showcasing the diverse therapeutic potential of quinazolinone derivatives (Singh et al., 2010).

Propriétés

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c25-17(12-24-13-22-16-6-2-1-5-15(16)18(24)26)21-10-14-4-3-8-23(11-14)19-20-7-9-27-19/h1-2,5-7,9,13-14H,3-4,8,10-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMSTXIQXWKCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)

![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide](/img/structure/B2516960.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2516961.png)

![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B2516964.png)

![Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2516965.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2516967.png)